molecular formula C10H12O B170303 2-Phenyl-tetrahydrofuran CAS No. 16133-83-8

2-Phenyl-tetrahydrofuran

Cat. No. B170303
CAS RN: 16133-83-8
M. Wt: 148.2 g/mol
InChI Key: TZYYJCQVZHDEMI-UHFFFAOYSA-N
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Description

2-Phenyl-tetrahydrofuran (2-PHF) is an organic compound belonging to the class of heterocyclic compounds. It is a cyclic ether with a five-membered ring structure consisting of two carbon atoms and three oxygen atoms. 2-PHF is a colorless liquid with a sweet, ether-like odor. It is insoluble in water but soluble in most organic solvents. 2-PHF has been used in various applications, including as a synthetic intermediate in the production of pharmaceuticals, agrichemicals, and other specialty chemicals. It is also used as a solvent in organic synthesis, as a reagent in organic reactions, and as a fuel additive.

Scientific Research Applications

Electrochemical Reduction Studies

One of the notable applications of 2-phenyl-tetrahydrofuran (and related compounds) in scientific research is in electrochemical reduction studies. For instance, cryo-electrochemistry in tetrahydrofuran (THF) with microdisc chronoamperometry and bulk electrolysis has been applied to the reductive, alkyl–sulfur bond cleavage of phenyl sulfone derivatives. Such studies are significant in understanding the electrochemical behavior of these compounds at different temperatures, contributing to advancements in electrochemical methodologies (Fietkau et al., 2006).

Synthesis of Tetrahydrofurans

2-Phenyl-tetrahydrofuran is also a focus in the synthesis of tetrahydrofurans. An efficient and stereocontrolled synthesis of 2-substituted tetrahydrofurans has been achieved using asymmetric reduction of γ-phenylseleno ketones, followed by intramolecular substitution to form the tetrahydrofuran ring. This process underscores the utility of 2-phenyl-tetrahydrofuran in developing synthetic strategies for complex organic compounds (Minuti et al., 2013).

Biomass-Derived Solvent Applications

2-Methyl-tetrahydrofuran (2-MeTHF), closely related to 2-phenyl-tetrahydrofuran, has been explored as a biomass-derived solvent. Its properties such as low miscibility with water and high stability make it suitable for various syntheses, including organometallics, organocatalysis, and biotransformations. This highlights the potential of tetrahydrofuran derivatives in environmentally benign synthesis strategies (Pace et al., 2012).

Pharmaceutical Applications

In pharmaceutical research, tetrahydrofuran derivatives, including 2-phenyl-tetrahydrofuran, have been investigated for their potential in drug design. For example, a tetrahydrofuran ether class has been identified as highly potent in enhancing α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor activity, showcasing the role of tetrahydrofuran derivatives in developing new therapeutics (Shaffer et al., 2015).

Analytical Chemistry and Polymerization

Tetrahydrofuran-water mixtures, which would include 2-phenyl-tetrahydrofuran, have been utilized as solvents in polarographic analyses of organic compounds, demonstrating their importance in analytical chemistry (Silverman et al., 1959). Moreover, the polymerization of tetrahydrofuran catalyzed by specific systems highlights the role of tetrahydrofuran derivatives in polymer science (Saegusa et al., 1970).

Mechanism of Action

Target of Action

Furan derivatives, which include 2-phenyl-tetrahydrofuran, have been known to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

It’s known that furan derivatives can undergo various structural reactions, which might influence their interaction with targets . For instance, photochemical ring expansion reactions of oxetane and thietane heterocycles, which are related to tetrahydrofuran, have been studied . These reactions proceed via a diradical pathway, which might be relevant to the mode of action of 2-Phenyl-tetrahydrofuran .

Biochemical Pathways

Furan derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives, which adds polarity and the potential for hydrogen bonding, is known to improve the pharmacokinetic characteristics of lead molecules and optimize the solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives are known to have a broad range of therapeutic properties, suggesting that they can have diverse effects at the molecular and cellular levels .

Action Environment

The action of 2-Phenyl-tetrahydrofuran can be influenced by various environmental factors. For instance, the reaction mechanism of oxygen and sulfur ylide mediated rearrangements, which are relevant to tetrahydrofuran, can be influenced by the presence of a metal catalyst .

properties

IUPAC Name

2-phenyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYYJCQVZHDEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936484
Record name 2-Phenyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-tetrahydrofuran

CAS RN

16133-83-8
Record name 2-Phenyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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